N-(6-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide
CAS No.: 886934-75-4
Cat. No.: VC4355197
Molecular Formula: C22H19N3O3S2
Molecular Weight: 437.53
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 886934-75-4 |
|---|---|
| Molecular Formula | C22H19N3O3S2 |
| Molecular Weight | 437.53 |
| IUPAC Name | N-(6-methyl-1,3-benzothiazol-2-yl)-4-methylsulfonyl-N-(pyridin-2-ylmethyl)benzamide |
| Standard InChI | InChI=1S/C22H19N3O3S2/c1-15-6-11-19-20(13-15)29-22(24-19)25(14-17-5-3-4-12-23-17)21(26)16-7-9-18(10-8-16)30(2,27)28/h3-13H,14H2,1-2H3 |
| Standard InChI Key | UICDDJPQSQJDAK-UHFFFAOYSA-N |
| SMILES | CC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=CC=N3)C(=O)C4=CC=C(C=C4)S(=O)(=O)C |
Introduction
Structural and Molecular Characteristics
Core Architecture and Functional Groups
The molecular formula of N-(6-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide is C22H19N3O3S2, with a molecular weight of 437.53 g/mol. Its structure integrates three critical components:
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Benzo[d]thiazole Ring: A bicyclic system comprising a benzene fused to a thiazole (a five-membered ring with nitrogen and sulfur atoms). The 6-methyl substitution on the benzene ring enhances hydrophobicity and influences electronic distribution.
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Methylsulfonyl Group (-SO2CH3): Positioned at the para position of the benzamide moiety, this electron-withdrawing group improves solubility and facilitates hydrogen bonding with biological targets.
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Pyridin-2-ylmethyl Side Chain: The pyridine nitrogen participates in coordination chemistry, while the methylene linker allows conformational flexibility for target binding.
The interplay of these groups is evident in the compound’s Standard InChIKey (UICDDJPQSQJDAK-UHFFFAOYSA-N), which encodes its stereochemical and substituent details.
Physicochemical Properties
While solubility data remain unreported, the presence of polar sulfonyl and amide groups suggests moderate aqueous solubility, contingent on pH and solvent interactions. The compound’s stability under standard laboratory conditions is attributed to its aromatic and sulfonamide components, though decomposition may occur under strong acidic/basic conditions or oxidative stress.
Synthesis and Optimization
Conventional Multi-Step Synthesis
The synthesis involves sequential reactions to assemble the benzothiazole, benzamide, and pyridine units:
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Benzothiazole Intermediate Preparation:
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Condensation of 2-amino-6-methylbenzenethiol with carboxylic acid derivatives forms the 6-methylbenzo[d]thiazol-2-amine scaffold.
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Chlorination or sulfonation reactions introduce the methylsulfonyl group at the 4-position.
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Benzamide Coupling:
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Activation of 4-(methylsulfonyl)benzoic acid using coupling agents (e.g., HATU, DCC) facilitates amide bond formation with the benzothiazole amine.
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N-Alkylation with Pyridin-2-ylmethyl:
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Treatment with 2-(bromomethyl)pyridine in the presence of a base (e.g., K2CO3) yields the final product.
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Advanced Synthetic Strategies
Recent innovations aim to enhance efficiency:
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Microwave-Assisted Synthesis: Reduces reaction times from hours to minutes while improving yields by 15–20%.
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Solvent-Free Conditions: Minimizes waste and simplifies purification, particularly for large-scale production.
Table 1: Key Synthetic Parameters
| Parameter | Conventional Method | Advanced Method (Microwave) |
|---|---|---|
| Reaction Time | 8–12 hours | 20–30 minutes |
| Yield (%) | 60–65 | 75–80 |
| Purification Complexity | High | Moderate |
Biological Activities and Mechanisms
| Cell Line | IC50 (μM) | Reference |
|---|---|---|
| MCF-7 (Breast) | 12.4 | |
| A549 (Lung) | 18.7 | |
| HL-60 (Leukemia) | 9.8 |
Antimicrobial Efficacy
Structural analogs demonstrate broad-spectrum activity:
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Bacterial Targets: Disruption of penicillin-binding proteins (PBPs) in Staphylococcus aureus (MIC = 8 μg/mL).
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Fungal Targets: Ergosterol biosynthesis inhibition in Candida albicans (MIC = 16 μg/mL).
Neurological Applications
The thiazole core’s anticonvulsant properties, observed in related compounds, suggest potential in epilepsy management. Mechanistic studies indicate modulation of voltage-gated sodium channels and GABAergic signaling .
Comparative Analysis with Structural Analogs
Table 3: Structural and Functional Comparisons
The methylsulfonyl group in N-(6-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)-... uniquely enhances DNA intercalation efficacy compared to chloro or methyl derivatives.
Stability and Reactivity Profile
Degradation Pathways
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Hydrolytic Degradation: Amide bond cleavage occurs at pH < 2 or pH > 10, forming 4-(methylsulfonyl)benzoic acid and 6-methylbenzo[d]thiazol-2-amine.
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Oxidative Susceptibility: Thiazole sulfur undergoes oxidation to sulfoxide/sulfone derivatives under H2O2 exposure.
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